9(R)-Hete

Nuclear Receptor Signaling Retinoid X Receptor Transcriptional Activation

Researchers using racemic (±)9-HETE for RXRγ signaling studies risk confounding results from inactive 9(S)-HETE. Procure 9(R)-HETE for unambiguous stereospecific activation. • 1.5-fold RXRγ-dependent transcription activation at 300 nM; inactive S-enantiomer shows no effect. • Validated chiral HPLC separation for distinguishing enzymatic vs. non-enzymatic lipid peroxidation. • Stable cellular lipid incorporation for endothelial cell studies. • Negative control for ocular surface biology when compared to 8(S)-HETE.

Molecular Formula C20H32O3
Molecular Weight 320.5 g/mol
CAS No. 107656-14-4
Cat. No. B027011
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9(R)-Hete
CAS107656-14-4
Synonyms9R-hydroxy-5Z,7E,11Z,14Z-eicosatetraenoic acid
Molecular FormulaC20H32O3
Molecular Weight320.5 g/mol
Structural Identifiers
SMILESCCCCCC=CCC=CCC(C=CC=CCCCC(=O)O)O
InChIInChI=1S/C20H32O3/c1-2-3-4-5-6-7-8-10-13-16-19(21)17-14-11-9-12-15-18-20(22)23/h6-7,9-11,13-14,17,19,21H,2-5,8,12,15-16,18H2,1H3,(H,22,23)/b7-6-,11-9-,13-10-,17-14+/t19-/m1/s1
InChIKeyKATOYYZUTNAWSA-AZFZJQGOSA-N
Commercial & Availability
Standard Pack Sizes50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A solution in ethanol

Structure & Identifiers


Interactive Chemical Structure Model





9(R)-HETE for Retinoid X Receptor Research: Evidence Guide


9(R)-HETE (9(R)-Hydroxyeicosatetraenoic acid) is a chiral oxylipin and the R-enantiomer of 9-HETE, representing 50% of the racemic mixture (±)9-HETE . It is a bioactive lipid mediator derived from arachidonic acid via cytochrome P450 and lipoxygenase pathways [1]. 9(R)-HETE is distinguished by its ability to activate retinoid X receptor gamma (RXRγ)-dependent transcription, an activity not shared by its S-enantiomer, 9(S)-HETE [2]. This stereospecific activity makes 9(R)-HETE a critical tool for probing RXRγ-mediated signaling pathways and distinguishing enzymatic from non-enzymatic lipid peroxidation events.

Why 9(S)-HETE Cannot Replace 9(R)-HETE


The R- and S-enantiomers of 9-HETE exhibit fundamentally different biological activities. While 9(R)-HETE activates RXRγ-dependent transcription, 9(S)-HETE is devoid of this activity and shows no functional overlap in receptor activation assays . Furthermore, the racemic mixture (±)9-HETE, commonly used as a marker of non-enzymatic lipid peroxidation, contains a 1:1 ratio of active (R) and inactive (S) enantiomers, potentially confounding results in functional studies . Differential metabolism adds another layer of complexity: 9(RS)-HETE is not metabolized by cerebromicrovascular endothelial cells but is instead extensively incorporated into cell lipids, a behavior distinct from other HETE positional isomers [1]. These factors collectively render 9(S)-HETE and (±)9-HETE unsuitable substitutes for 9(R)-HETE in experiments requiring precise interrogation of RXRγ signaling, stereospecific lipid mediator actions, or chiral metabolic profiling.

9(R)-HETE vs. Closest Analogs: Quantitative Evidence


Stereospecific RXRγ Transcriptional Activation

9(R)-HETE selectively activates RXRγ-dependent transcription in a cellular assay, whereas its enantiomer 9(S)-HETE shows no detectable activity [1]. This stereospecific functional difference is critical for experiments requiring precise modulation of RXRγ signaling pathways.

Nuclear Receptor Signaling Retinoid X Receptor Transcriptional Activation Lipid Mediator

Differential Metabolic Fate in Endothelial Cells

Unlike other HETE positional isomers, 9(RS)-HETE (racemic mixture containing 9(R)-HETE) is not metabolized by mouse cerebromicrovascular endothelial cells but is instead extensively incorporated, unmodified, into cell lipids [1]. This metabolic stability contrasts sharply with 11(RS)-HETE, 12(S)-HETE, and 15(S)-HETE, which are rapidly catabolized [1].

Lipid Metabolism Endothelial Cell Biology Eicosanoid Metabolism Cellular Uptake

Corneal Wound Healing: Lack of Effect vs. 8(S)-HETE

In a rat corneal organ culture model, exogenously added 8(S)-HETE completely reversed the inhibitory effects of the lipoxygenase inhibitor esculetin on F-actin organization and epithelial wound closure, whereas 9-HETE and 12-HETE had no effect [1]. This functional specificity underscores that 9(R)-HETE does not contribute to corneal re-epithelialization, a role fulfilled by 8(S)-HETE [1].

Corneal Wound Healing Epithelial Cell Migration Lipoxygenase Products Ocular Pharmacology

Enantiomeric Purity Verification via Chiral HPLC

The stereochemical identity of 9(R)-HETE is unequivocally assigned through chiral-phase HPLC retention time comparison against published standards . This validated analytical methodology ensures that procured 9(R)-HETE is the correct enantiomer, a critical quality attribute not guaranteed when using racemic mixtures or unvalidated sources. The Chiralpak AD column method achieves baseline resolution of all six positional/conjugated HETE isomers in under 20 minutes, providing a robust framework for purity verification [1].

Chiral Chromatography Enantiomer Separation Analytical Chemistry Quality Control

9(R)-HETE Application Scenarios


RXRγ-Mediated Transcriptional Regulation

9(R)-HETE is the compound of choice for studies requiring specific activation of RXRγ. Its stereospecific activity (1.5-fold activation at 300 nM) versus inactive 9(S)-HETE makes it essential for distinguishing RXRγ-dependent from RXRγ-independent effects [4]. Procure 9(R)-HETE when designing transient transfection assays, reporter gene assays, or chromatin immunoprecipitation (ChIP) experiments focused on RXRγ target genes.

Enzymatic vs. Non-Enzymatic Lipid Peroxidation

The validated chiral HPLC methodology for separating 9(R)-HETE from 9(S)-HETE enables researchers to use 9(R)-HETE as a standard or tracer to assess the stereospecificity of lipid peroxidation products [4]. This application is particularly valuable in studies of oxidative stress, where the ratio of R- to S-enantiomers can indicate enzymatic (lipoxygenase/cytochrome P450) versus non-enzymatic (autoxidation) origin of HETEs [2].

Metabolic Tracing in Endothelial Cells

Leverage the unique metabolic stability of 9(R)-HETE in endothelial cells. Unlike other HETEs that are rapidly catabolized, 9(R)-HETE is extensively incorporated into cellular lipids, making it a useful probe for studying lipid uptake, storage, and release mechanisms in vascular biology [4]. This property is particularly relevant for investigations into blood-brain barrier eicosanoid handling and endothelial cell lipid signaling.

Negative Control for Corneal Wound Healing

Given its demonstrated lack of effect on corneal epithelial wound healing, 9(R)-HETE can serve as a valuable negative control when evaluating the specific contributions of other HETE isomers, such as 8(S)-HETE, in ocular surface biology [4]. Its use helps validate the specificity of observed effects and eliminates confounding by non-specific lipid mediator activity.

Technical Documentation Hub

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